molecular formula C24H15ClN2S B2601130 (Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(3-chlorophenyl)acrylonitrile CAS No. 476669-66-6

(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(3-chlorophenyl)acrylonitrile

Cat. No.: B2601130
CAS No.: 476669-66-6
M. Wt: 398.91
InChI Key: MKCKPMKSVSGPIS-BKUYFWCQSA-N
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Description

(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(3-chlorophenyl)acrylonitrile is a structurally complex acrylonitrile derivative featuring a thiazole core substituted with a biphenyl group at the 4-position and a 3-chlorophenyl moiety at the 3-position. Its synthesis typically involves Knoevenagel condensation or Suzuki coupling reactions, as evidenced by analogous protocols for related acrylonitriles . The presence of the biphenyl-thiazole scaffold and electron-withdrawing cyano group enhances its electronic delocalization, while the 3-chlorophenyl substituent may influence steric interactions and molecular packing .

Properties

IUPAC Name

(Z)-3-(3-chlorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClN2S/c25-22-8-4-5-17(14-22)13-21(15-26)24-27-23(16-28-24)20-11-9-19(10-12-20)18-6-2-1-3-7-18/h1-14,16H/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCKPMKSVSGPIS-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C(=CC4=CC(=CC=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)/C(=C\C4=CC(=CC=C4)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(3-chlorophenyl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of biphenyl reacts with a halogenated thiazole.

    Formation of the Acrylonitrile Moiety: The acrylonitrile group can be formed through a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(3-chlorophenyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert nitrile groups to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like amines (R-NH₂), thiols (R-SH)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

Research indicates that (Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(3-chlorophenyl)acrylonitrile exhibits several biological activities:

Activity Type Observations Reference
AnticancerSignificant cytotoxic effects on various cancer cell lines (e.g., MCF-7, HeLa)
AntimicrobialExhibits antibacterial activity against Gram-positive bacteria
Anti-inflammatoryReduces inflammation markers in vitro

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of this compound, researchers found that it significantly inhibited the proliferation of MCF-7 breast cancer cells at low micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase. The compound demonstrated IC50 values in the low micromolar range across several cancer cell lines, indicating its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Effects

Another study evaluated the antimicrobial efficacy of the compound against various bacterial strains. Results indicated a notable reduction in bacterial growth, particularly against Staphylococcus aureus. This suggests its potential as a therapeutic agent for bacterial infections, providing a basis for further development in infectious disease treatment.

Research Findings and Insights

Recent research highlights the compound's versatility in addressing multiple biological targets:

  • Selectivity : Preliminary selectivity assays suggest that it preferentially targets cancer cells over normal cells, indicating a favorable therapeutic index.
  • Synergistic Effects : Combinations with existing chemotherapeutics showed enhanced efficacy, suggesting potential for combination therapies.

Mechanism of Action

The mechanism of action of (Z)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(3-chlorophenyl)acrylonitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring and biphenyl group could facilitate binding to hydrophobic pockets in proteins, while the acrylonitrile group might participate in covalent interactions with nucleophilic residues.

Comparison with Similar Compounds

Key Observations :

  • Substituent Bulkiness : The biphenyl group in the target compound increases rigidity compared to analogues with single phenyl or substituted phenyl groups (e.g., compound in ). This rigidity may enhance crystallinity but reduce solubility .
  • This property is critical for charge transport in optoelectronic devices .
  • Halogen Effects : The chlorine atom may facilitate halogen bonding, influencing molecular packing and crystal morphology, as seen in isostructural compounds with fluorophenyl groups .

Physicochemical Properties

  • Crystallinity : The biphenyl-thiazole core promotes planar molecular conformations, as observed in isostructural derivatives with triclinic (P̄1) symmetry . However, the 3-chlorophenyl group’s perpendicular orientation (relative to the thiazole plane) could disrupt stacking, leading to distinct mechanical properties compared to anthracene-substituted analogues, which exhibit elastic crystal behavior .
  • Solubility: The absence of long alkyl chains (e.g., octyloxy in ) reduces solubility in nonpolar solvents, limiting solution-processability. This contrasts with derivatives like TPA-PT-TPD, which incorporate flexible triphenylamine groups for improved processability in organic solar cells .

Electronic and Photophysical Properties

  • Aggregation-Induced Emission (AIE): While direct evidence for the target compound’s AIE behavior is lacking, structurally related acrylonitriles with bulky aryl groups (e.g., anthracene in ) exhibit AIE due to restricted intramolecular motion. The chlorine substituent may further suppress non-radiative decay, enhancing emission efficiency .
  • However, the lack of electron-donating groups (e.g., triphenylamine in ) may limit charge separation efficiency.

Biological Activity

(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(3-chlorophenyl)acrylonitrile is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 476676-49-0
  • Molecular Formula : C24H16ClN3S
  • Molecular Weight : 397.5 g/mol

The compound's biological activity is primarily attributed to its interaction with various cellular targets. Studies indicate that it may act as an inhibitor of DNA topoisomerase I (Top1), an enzyme crucial for DNA replication and transcription. Inhibition of Top1 can lead to DNA damage and apoptosis in cancer cells.

Anticancer Activity

A significant focus has been on the compound's anticancer properties. Research has shown that thiazole-based compounds exhibit cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for selected thiazole derivatives, including those related to our compound:

CompoundCell LineIC50 (μM)
This compoundMCF-70.78
(E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazoleHCT1160.62
(E)-5-bromo-4-(2,6-difluorophenyl)-2-(2-chlorostyryl)thiazoleMCF-70.80

The above data indicates that the compound exhibits potent cytotoxicity comparable to established chemotherapeutic agents.

The anticancer effects are believed to be mediated through several mechanisms:

  • Topoisomerase Inhibition : The compound binds to the Top1-DNA complex, preventing proper DNA relaxation and leading to strand breaks.
  • Induction of Apoptosis : By causing DNA damage, the compound triggers apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Studies suggest that treatment with this compound results in cell cycle arrest at the G2/M phase.

Case Studies

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

  • Study on Thiazole-Based Stilbene Analogues :
    • A series of thiazole-based stilbene analogues were synthesized and evaluated for their Top1 inhibitory activity.
    • Results indicated that compounds with similar structures showed significant cytotoxicity against MCF-7 and HCT116 cell lines, with IC50 values below 1 μM .
  • Antitumor Activity Assessment :
    • Another study assessed various thiazole derivatives for their antitumor activity against multiple cancer cell lines.
    • The findings revealed that certain derivatives exhibited enhanced potency against breast and colon cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(3-chlorophenyl)acrylonitrile?

  • Methodological Answer: The compound is typically synthesized via condensation reactions. For example, analogous acrylonitrile derivatives are prepared by reacting aromatic aldehydes with thiazole precursors under basic conditions. In one protocol, 2-(benzothiazol-2-yl)-3-oxopentanedinitrile is condensed with substituted benzaldehydes (e.g., 3-chlorobenzaldehyde) in ethanol with catalytic piperidine, followed by purification via recrystallization . Chloroacetyl chloride and phenylisothiocyanate are also used to generate thiazolidinone intermediates, which are further functionalized .

Q. How is the Z-configuration of the acrylonitrile moiety confirmed experimentally?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. For structurally similar compounds (e.g., (Z)-3-(3,4-dimethoxyphenyl)acrylonitrile derivatives), SCXRD data reveal bond angles (e.g., C=C–C≡N ~120°) and torsion angles (<10°), confirming the Z-configuration. Key metrics include R-factors (e.g., 0.054) and data-to-parameter ratios (>12:1) . Nuclear Overhauser Effect (NOE) NMR spectroscopy can also distinguish Z/E isomers by analyzing spatial proximity of protons.

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Methodological Answer: Initial screening often includes:

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts.
  • Cytotoxicity profiling against cancer cell lines (e.g., MTT or SRB assays), with IC₅₀ values calculated via nonlinear regression .
  • Antimicrobial activity via agar dilution or broth microdilution (MIC determination) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

  • Methodological Answer: Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading). For example, flow chemistry systems enable precise control of residence time and mixing, as demonstrated in the synthesis of diphenyldiazomethane derivatives . Response surface methodology (RSM) can identify optimal conditions, while chiral auxiliaries or asymmetric catalysis may enhance stereoselectivity .

Q. What mechanistic insights explain the role of substituents in the thiazole ring on biological activity?

  • Methodological Answer: Computational studies (e.g., DFT or molecular docking) correlate electronic effects (Hammett σ values) or steric bulk with activity. For instance, the 3-chlorophenyl group may enhance lipophilicity (logP) or π-π stacking with target proteins. Molecular dynamics simulations can predict binding stability in enzyme active sites .

Q. How can crystallographic data resolve contradictions in reported biological activity?

  • Methodological Answer: SCXRD structures provide insights into conformation-dependent activity. For example, if a compound exhibits variable inhibition across studies, crystallography can reveal polymorphic forms or solvent-dependent conformational changes. Refinement parameters (e.g., wR factor <0.16) ensure data reliability . Meta-analyses of structural and activity data can identify outliers or confounding factors (e.g., impurities).

Q. What strategies address low solubility in pharmacological assays?

  • Methodological Answer:

  • Prodrug design: Introduce hydrolyzable groups (e.g., esters) to improve aqueous solubility.
  • Nanoformulation: Use liposomes or polymeric nanoparticles to enhance bioavailability.
  • Co-crystallization: Co-crystals with succinic acid or other coformers improve dissolution rates .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data on cytotoxicity between studies?

  • Methodological Answer:

Reproducibility checks: Validate assay protocols (e.g., cell line authentication, passage number).

Meta-analysis: Pool data from multiple studies using fixed/random-effects models to identify trends.

Structural validation: Confirm compound identity via LC-MS and SCXRD to rule out degradation or isomerization .

Tables for Key Data

Table 1: Synthetic Parameters for Analogous Compounds

PrecursorReaction ConditionsYield (%)Reference
3-ChlorobenzaldehydeEtOH, piperidine, reflux65–78
Thiazolidinone intermediateChloroacetyl chloride, THF44

Table 2: Crystallographic Data for Z-Configuration Validation

ParameterValueReference
C=C–C≡N bond angle (°)119.5–121.2
R-factor0.054

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